NF-56-EJ40 hydrochloride

GPCR Pharmacology Binding Affinity Radioligand Assay

NF-56-EJ40 hydrochloride is the only SUCNR1/GPR91 antagonist co-crystallized with the receptor (PDB 6RNK), providing a validated structural template for rational drug design. Its near-absolute selectivity for human over rat SUCNR1 eliminates confounding rodent receptor crosstalk—a critical advantage over cross-reactive antagonists like 2c/4c. With IC50 25 nM and Ki 17.4 nM, this dihydrochloride salt enables complete receptor blockade at low nanomolar concentrations in humanized models. Ideal for structure-based virtual screening, human primary cell assays, and transgenic in vivo studies.

Molecular Formula C27H31Cl2N3O3
Molecular Weight 516.5 g/mol
Cat. No. B14757356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF-56-EJ40 hydrochloride
Molecular FormulaC27H31Cl2N3O3
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4CC(=O)O.Cl.Cl
InChIInChI=1S/C27H29N3O3.2ClH/c1-29-13-15-30(16-14-29)19-20-9-11-21(12-10-20)22-6-4-7-24(17-22)27(33)28-25-8-3-2-5-23(25)18-26(31)32;;/h2-12,17H,13-16,18-19H2,1H3,(H,28,33)(H,31,32);2*1H
InChIKeyHAGZBLXHOBYRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NF-56-EJ40 Hydrochloride: Core Specifications and Procurement Considerations


NF-56-EJ40 hydrochloride (CAS 2728500-80-7) is a small-molecule antagonist of the human succinate receptor 1 (SUCNR1, also known as GPR91) [1]. It is supplied as a dihydrochloride salt, enhancing aqueous solubility for in vitro and in vivo applications. The compound demonstrates high affinity and selectivity for the human SUCNR1, with minimal activity at the rodent ortholog . Its primary utility is as a chemical probe for investigating succinate signaling in human-derived cell systems and humanized animal models [2].

Why NF-56-EJ40 Hydrochloride Cannot Be Replaced by a Generic GPR91 Antagonist


Substituting NF-56-EJ40 hydrochloride with another SUCNR1/GPR91 antagonist or the endogenous ligand succinate introduces significant experimental variability due to divergent affinity, species selectivity, and binding modes. While compounds like 2c and 4c show potent inhibition of human GPR91 (IC50 7-35 nM), they lack the high-resolution structural characterization and species-selectivity profile that define NF-56-EJ40's utility [1]. Critically, many antagonists exhibit cross-reactivity with rodent SUCNR1, confounding in vivo studies in standard mouse or rat models. NF-56-EJ40's near-absolute selectivity for the human receptor over rat SUCNR1 is a key differentiator, enabling clean interpretation of human-relevant signaling when used in humanized systems [2]. Its unique binding mode, elucidated by crystallography, provides a rational basis for structure-activity relationship studies that other tool compounds cannot support [3].

NF-56-EJ40 Hydrochloride: Differentiated by Quantitative Evidence


Superior Binding Affinity and Potency vs. Endogenous Ligand Succinate

NF-56-EJ40 hydrochloride exhibits a high binding affinity for human SUCNR1, with a dissociation constant (Kd) of 33 nM determined via radioligand binding assay using [³H]-labeled compound [1]. In contrast, the endogenous agonist succinate has a reported EC50 of approximately 20-50 μM for activating the receptor, representing a ~600- to 1500-fold difference in potency [2]. This stark difference in affinity is critical for experimental design, as NF-56-EJ40 can fully antagonize receptor activity at low nanomolar concentrations without triggering the complex metabolic effects of succinate.

GPCR Pharmacology Binding Affinity Radioligand Assay

Defined Species Selectivity Profile: Human vs. Rat SUCNR1

A defining characteristic of NF-56-EJ40 hydrochloride is its pronounced species selectivity. It demonstrates high-affinity antagonism for the human SUCNR1 (Ki = 33 nM) and the humanized rat SUCNR1 (Ki = 17.4 nM), but shows negligible activity at the native rat receptor [1]. This contrasts with earlier antagonists like 2c and 4c, which were developed using a rat pharmacodynamic assay, implying they possess activity at both human and rat receptors [2]. This selectivity is structurally defined by key residue differences (e.g., Glu²²¹.³¹ in human vs. Gln in rat) identified in the crystal structure [3]. Users must employ humanized rat models (e.g., rats expressing the human SUCNR1 transgene) for in vivo studies with this compound.

Species Selectivity In Vivo Model Selection Humanized Receptors

Experimentally Resolved Binding Mode via Crystallography

The binding mode of NF-56-EJ40 to a humanized SUCNR1 has been experimentally determined at high resolution via X-ray crystallography (PDB ID: 6RNK) [1]. This structure reveals that NF-56-EJ40 binds within the hydrophobic core, with its acidic group coordinated by conserved residues Y83².⁶⁴ and Y30¹.³⁹, and its piperazine ring forming a hydrogen bond with E18¹.²⁷ [2]. This contrasts with the binding of the endogenous agonist succinate, which is proposed to occupy two distinct high-affinity sites, a process not fully recapitulated by NF-56-EJ40 binding [3]. This detailed structural information provides a robust foundation for rational design and interpretation of SAR studies, a feature absent for many earlier antagonists.

Structural Biology Drug Discovery X-ray Crystallography

Optimal Research Applications for NF-56-EJ40 Hydrochloride


Investigating Human SUCNR1 Signaling in Humanized Rodent Models

NF-56-EJ40 hydrochloride's strict selectivity for human over rodent SUCNR1 necessitates its use in humanized models, such as transgenic rats expressing the human receptor. This scenario leverages the compound's high affinity (Ki = 17.4 nM) for the humanized receptor to probe the role of succinate signaling in disease-relevant in vivo contexts like hypertension or inflammation, while avoiding confounding effects from endogenous rodent receptor activation [1].

Structure-Guided Drug Discovery for SUCNR1

The high-resolution crystal structure of NF-56-EJ40 bound to SUCNR1 (PDB 6RNK) provides a validated template for computational chemistry and structure-based drug design. Researchers can use this structural information to rationally optimize new antagonists, understand binding determinants, and screen virtual libraries against a confirmed ligand-receptor complex [2]. This is a critical advantage over earlier antagonists lacking experimental structural data.

Selective Antagonism in Human-Derived Cellular Assays

With an IC50 of 25 nM and a Kd of 33 nM in human SUCNR1-expressing cells, NF-56-EJ40 hydrochloride serves as a precise pharmacological tool for dissecting succinate-mediated signaling pathways in human primary cells, immortalized cell lines (e.g., HEK293 overexpressing SUCNR1), or iPSC-derived cells [3]. Its high potency ensures complete receptor blockade at low nanomolar concentrations, ideal for studying downstream effects of succinate in immunology and metabolism.

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